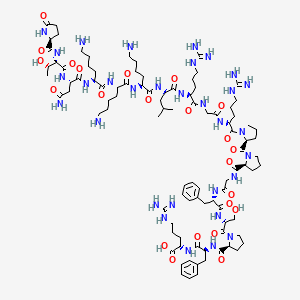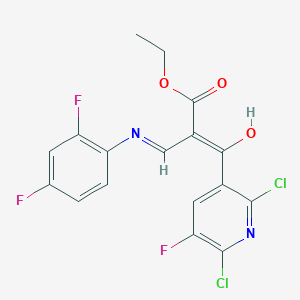
DIRECT BLUE 202
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Blue 202: is a synthetic dye commonly used in various industries, particularly in textiles. It belongs to the class of direct dyes, which are known for their ability to directly adhere to fibers without the need for a mordant. This dye is characterized by its vibrant blue color and is often used to dye cotton, paper, and other cellulosic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Direct Blue 202 typically involves the diazotization of aromatic amines followed by coupling with appropriate coupling components. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions. The specific aromatic amines and coupling components used can vary, but they generally include compounds such as benzidine and its derivatives.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from the aromatic amine, which is then coupled with a coupling component in an alkaline medium. The resulting dye is then purified, dried, and processed into a usable form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Direct Blue 202 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Substituted derivatives of the original dye.
Applications De Recherche Scientifique
Direct Blue 202 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mécanisme D'action
The mechanism of action of Direct Blue 202 involves its ability to bind to fibers and other substrates through various interactions, including hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong adherence and vibrant coloration. In biological applications, the dye can interact with cellular components, making it useful for staining and visualization.
Comparaison Avec Des Composés Similaires
Direct Blue 202 can be compared with other direct dyes, such as:
- Direct Blue 1
- Direct Orange 25
- Direct Red 28
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct color properties and binding characteristics. Compared to other direct dyes, it offers a vibrant blue color and strong adherence to cellulosic fibers, making it particularly valuable in textile and paper industries.
Propriétés
Numéro CAS |
107043-92-5 |
|---|---|
Formule moléculaire |
C11H8N2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





